molecular formula C5H5N3O2 B13492934 N-hydroxypyrimidine-2-carboxamide

N-hydroxypyrimidine-2-carboxamide

Cat. No.: B13492934
M. Wt: 139.11 g/mol
InChI Key: IZTVIIHVHRHUPA-UHFFFAOYSA-N
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Description

N-Hydroxypyrimidine-2-carboxamide (CAS: 4425-55-2; molecular formula: C₅H₅N₃O; molecular weight: 123.11 g/mol) is a pyrimidine derivative characterized by a hydroxamic acid (-CONHOH) functional group at the 2-position of the pyrimidine ring . This compound is notable for its structural versatility, enabling interactions with biological targets such as metalloenzymes via its hydroxamate moiety, which acts as a metal-chelating agent.

Properties

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

N-hydroxypyrimidine-2-carboxamide

InChI

InChI=1S/C5H5N3O2/c9-5(8-10)4-6-2-1-3-7-4/h1-3,10H,(H,8,9)

InChI Key

IZTVIIHVHRHUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxypyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxamide with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-hydroxypyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hydroxypyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxypyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of bacterial growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of N-hydroxypyrimidine-2-carboxamide, we compare it with three classes of analogues: pyrimidine carboxamides, pyridine carboxamides, and dihydropyrimidinones.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
This compound Pyrimidine 2-Carboxamide, N-hydroxy 123.11 Chelating ability, planar aromaticity
N-(5-Hydroxypyridin-2-yl)pivalamide Pyridine 5-Hydroxy, 2-pivalamide 224.26 Bulky tert-butyl group, reduced planarity
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide Pyridine 2-Bromo, 5-hydroxy, 3-pivalamide 287.12 Electrophilic bromine, steric hindrance
Dihydropyrimidin-2(1H)-one analogues Dihydropyrimidinone Varied (e.g., alkyl, aryl substituents) ~150–300 Partial saturation, enhanced solubility

Functional Group Impact on Reactivity and Bioactivity

  • Chelation Potential: The hydroxamic acid group in this compound enables stronger metal-binding (e.g., Zn²⁺, Fe³⁺) compared to pivalamide derivatives (e.g., N-(5-hydroxypyridin-2-yl)pivalamide), which lack direct metal-coordinating oxygen atoms .
  • Steric Effects : Bulkier substituents, such as the pivaloyl group in pyridine-based analogues, reduce membrane permeability and enzymatic binding efficiency compared to the compact hydroxamate group .
  • Electrophilic Reactivity : Brominated derivatives (e.g., N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide) exhibit enhanced reactivity in cross-coupling reactions but may incur toxicity risks in biological systems .

Pharmacological Profile Comparisons

While direct pharmacological data for this compound are sparse, insights can be drawn from related compounds:

  • Dihydropyrimidinones: These analogues demonstrate improved solubility and bioavailability compared to fully aromatic pyrimidines, making them preferred in antihypertensive and antimicrobial drug development .
  • Pyridine Carboxamides : N-Benzyl-2-pyridinecarboxamide derivatives (e.g., from ) show moderate kinase inhibition but lower metabolic stability due to oxidative degradation of the benzyl group .
  • Hydroxamate-Containing Analogues: Hydroxamic acids generally exhibit potent enzyme inhibition (e.g., HDAC inhibitors like vorinostat), suggesting that this compound may share similar mechanistic pathways .

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